Pyrrole-2-carbonitrile
Overview
Description
Pyrrole-2-carbonitrile is an organic compound with the molecular formula C5H4N2. It is a colorless liquid with a distinct aromatic odor. This compound is almost insoluble in water but is soluble in various organic solvents such as ethanol, ether, and benzene. This compound is an important intermediate in organic synthesis, particularly in the fields of medicine and pesticide production .
Mechanism of Action
Pyrrole-2-carbonitrile, also known as 1H-Pyrrole-2-carbonitrile, is a chemical compound with the empirical formula C5H4N2 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary target of this compound is the respiratory system . .
Mode of Action
It is known that pyrrole compounds can interact with various biological targets due to theirelectron-rich nature
Biochemical Pathways
Some pyrrole compounds have been shown to affect pathways such asoxidative phosphorylation , unfolded protein response , proteasome pathway , PI3K/AKT/mTOR signaling , spliceasome , and DNA repair
Pharmacokinetics
It is known that the compound has amolecular weight of 92.10 , which may influence its bioavailability and distribution within the body.
Result of Action
Given its potential impact on the respiratory system , it may cause changes in respiratory function
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrole-2-carbonitrile can be synthesized through several methods. One common method involves the reaction of pyrrole with a cyanide compound. For instance, pyrrole can react with sodium cyanide, followed by acid treatment to yield this compound . Another method involves the Vilsmeier-Haack reaction, which uses pyrrole and 1-methylpyrrole to directly synthesize the corresponding 2-nitriles .
Industrial Production Methods: In industrial settings, this compound is often produced using chlorosulfonyl isocyanate, which allows for the direct introduction of a cyano group onto activated aromatics. This method, although less satisfactory in some cases, enables the synthesis of pyrrole-2,4-dicarbonitrile in one step .
Chemical Reactions Analysis
Types of Reactions: Pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrrole-2-carboxylic acid.
Reduction: It can be reduced to form pyrrole-2-carboxaldehyde.
Substitution: this compound can undergo substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, sulfuric acid, and nitric acid are commonly employed.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid.
Reduction: Pyrrole-2-carboxaldehyde.
Substitution: Various halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
Pyrrole-2-carbonitrile has numerous applications in scientific research:
Biology: this compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is an intermediate in the production of drugs and other therapeutic agents.
Comparison with Similar Compounds
Pyrrole-3-carbonitrile: Similar to pyrrole-2-carbonitrile but with the cyano group at the 3-position.
Pyrrole-2,4-dicarbonitrile: Contains two cyano groups at the 2 and 4 positions.
1-Methylthis compound: A methylated derivative of this compound.
Uniqueness: this compound is unique due to its specific positioning of the cyano group at the 2-position, which influences its reactivity and the types of derivatives that can be synthesized from it. This positioning allows for selective reactions and the formation of specific products that are not as easily obtained from other similar compounds .
Properties
IUPAC Name |
1H-pyrrole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMPGKPTOHKYHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196400 | |
Record name | Pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4513-94-4 | |
Record name | Pyrrole-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4513-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrrole-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrole-2-carbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106054 | |
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Record name | Pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
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Record name | Pyrrole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | PYRROLE-2-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D25BMC1PP | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pyrrole-2-carbonitrile is a heteroaromatic organic compound. * Molecular Formula: C5H4N2 [] * Molecular Weight: 92.10 g/mol [] * Spectroscopic Data: Characterization is often done using techniques such as IR, MS, UV, and NMR. For instance, the microwave spectrum of the compound has been reported. [, , ]
A: Common synthetic methods include: * Reaction of Pyrrole with Chlorosulfonyl Isocyanate: This approach provides a direct route to the desired compound. [] * Conversion of Pyrrole-2-Carboxaldehyde: Treatment with copper powder and ammonium chloride under an oxygen atmosphere offers an alternative synthetic pathway. [] * Cyclocondensation Reactions: These reactions, often involving α-aminonitriles and enones, provide access to various substituted derivatives, including 3,4-dihydro-2H-pyrrole-2-carbonitriles and 2,3,5-trisubstituted pyrroles. [, , , , ]
A: The compound serves as a versatile building block for constructing: * Fused Pyrroles: Examples include 5,6,7,8-tetrahydroindolizines, 2,3-dihydro-1H-pyrrolizines, and 6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepines. These structures are prepared via alkylation/annulation sequences. [] * 2,2′-Bipyrroles: Oxidative coupling reactions using copper(II) salts enable the synthesis of these compounds. [] * Polycyclic Frameworks: For example, chemoselective domino condensation reactions have been employed to construct pyrrolo[1′,2′:1,6]pyrazino[2,3-g]indolizines, showcasing the potential for developing new AIE (aggregation-induced emission) materials. [] * Triazole-Fused N-Heterocycles: Reactions with acyl hydrazides provide routes to compounds like 6-acylated pyrrolo[1,2-a][1,2,4]triazolo[5,1-c]pyrazine and pyrrolo[1,2-a][1,2,4]triazolo[3,4-c]pyrazine. [, ]
A: 3,4-Dihydro-2H-pyrrole-2-carbonitriles, readily accessible from enones and aminoacetonitriles, are valuable intermediates for various transformations. [, , ]
A: Research has explored their potential as: * Progesterone Receptor Modulators: Notably, 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348) showed potent antagonist activity in preclinical models for contraception, fibroids, endometriosis, and breast cancer. [] * Dipeptidyl Peptidase IV (DPP4) Inhibitors: Computational modeling and structure-activity relationship (SAR) studies on 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]this compound derivatives have been conducted to develop potential antidiabetic agents. [, ] * Androgen Receptor Modulators: Structure-based approaches have identified 5-[4-hydroxyphenyl]this compound derivatives as potent and tissue-selective modulators, offering potential for treating osteoporosis and frailty. []
A: Yes, recent research has investigated the influence of 1-ethyl-3-methylimidazolium 2-cyanopyrolide ([EMIM][2-CNpyr]), an ionic liquid containing this compound, on the electrochemical reduction of carbon dioxide (CO2) on silver electrodes. The IL exhibited co-catalytic activity, promoting CO2 reduction to carbon monoxide with high selectivity. []
A: Recent advancements highlight the potential of this compound-based compounds as components in gas sensing devices. Ionic liquids incorporating this compound, such as [EMIM][2-CNpyr], have shown promise as electrolytes and capture molecules for carbon dioxide (CO2) detection in microfluidic electrochemical sensors. []
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